Product packaging for 7-Chlorofuro[2,3-d]pyridazine(Cat. No.:CAS No. 14757-89-2)

7-Chlorofuro[2,3-d]pyridazine

Cat. No.: B3366839
CAS No.: 14757-89-2
M. Wt: 154.55 g/mol
InChI Key: JIPBNRYEWOMJQQ-UHFFFAOYSA-N
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Description

7-Chlorofuro[2,3-d]pyridazine is a specialized heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This chlorinated furopyridazine scaffold is of significant interest for constructing molecules with potential biological activity, particularly in the development of kinase inhibitors and other targeted therapies. The fused furan and pyridazine ring system contributes distinct electronic properties and hydrogen-bonding capabilities that can be critical for molecular recognition and optimizing drug-target interactions . The incorporation of a pyridazine ring, known for its high dipole moment and weak basicity, can enhance aqueous solubility and reduce undesired interactions, such as inhibition of the cardiac hERG potassium channel, in lead compounds . The chlorine atom at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). Researchers can leverage this building block to develop novel chemical entities for probing biological pathways, with applications reported in areas such as oncology, central nervous system (CNS) disorders, and antimicrobial research. This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O B3366839 7-Chlorofuro[2,3-d]pyridazine CAS No. 14757-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorofuro[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBNRYEWOMJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-89-2
Record name 7-chlorofuro[2,3-d]pyridazine
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Synthetic Methodologies for 7 Chlorofuro 2,3 D Pyridazine and Its Structural Analogues

De Novo Synthesis Approaches to the Furo[2,3-d]pyridazine Scaffold

The initial construction of the fused furo[2,3-d]pyridazine ring system can be achieved through several de novo strategies, which involve building the heterocyclic core from simpler, acyclic or monocyclic precursors.

Cyclization Reactions of Precursor Molecules in Furo[2,3-d]pyridazine Formation

A prevalent method for constructing the furo[2,3-d]pyridazine scaffold involves the cyclization of appropriately substituted furan (B31954) or pyridazine (B1198779) precursors. One common approach starts with methyl 2-methylfuran-3-carboxylate. The methyl group is converted to an aldehyde, which is then condensed with hydrazine (B178648) derivatives. Subsequent hydrolysis of the ester to the corresponding acid, followed by treatment with a dehydrating agent like thionyl chloride, induces intramolecular cyclization to yield the N-substituted furopyridazinone derivatives. researchgate.net

Another strategy involves the reaction of ketoesters with hydrazine to form hydrazone derivatives. An intramolecular cyclization in the presence of thionyl chloride then forms the fused pyridazinone skeleton. researchgate.net These methods highlight the importance of intramolecular cyclization as a key step in forming the bicyclic ring system.

A tandem Sonogashira coupling-cycloisomerization reaction provides an efficient route to functionalized furo[2,3-c]pyridazines, a related isomer, starting from an easily accessible 2-bromo-3-aminopyridizinone skeleton. nih.gov

Multi-Component Reaction Strategies for Fused Heterocycle Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures like furo[2,3-d]pyridazines in a single synthetic operation. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. lookchem.comresearchgate.net

An example of an MCR is the one-pot, three-component reaction for the synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. This reaction proceeds via the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov While this example leads to a furo[2,3-d]pyrimidine (B11772683), the principles of MCRs are broadly applicable to the synthesis of related fused heterocycles. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has also been utilized to create fused imidazole (B134444) scaffolds and can be adapted for other heterocyclic systems. nih.govsemanticscholar.org

Brønsted Acid-Promoted Cyclizations in Furo[2,3-d]pyridazine Synthesis

Brønsted acids can effectively promote the cyclization of alkynes to form furan rings fused to a pyridinone or quinolinone core. For instance, N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones undergo a 5-endo-dig heteroannulation reaction in the presence of a Brønsted acid. This process forms a furopyridinium intermediate, which is then dealkylated in situ to yield the corresponding furo[2,3-b]pyridin-4(7H)-ones. researchgate.net This methodology has been summarized in reviews covering the period from 2005 to 2015, highlighting its utility in synthesizing various heterocyclic systems. researchgate.net The strategic use of Brønsted acids provides a metal-free alternative for cyclization reactions.

Silver-Catalyzed Heteroannulation for Furo[2,3-d]pyridazine Derivatives

Silver catalysts are effective in promoting the cyclization of alkynes. A mild, silver-catalyzed cyclization of 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones that have undergone a Sonogashira coupling reaction leads to the formation of 2-chlorofuro[2,3-b]pyrazines in excellent yields. researchgate.net This approach demonstrates the utility of transition metal catalysis in constructing the furo-heterocycle fused system under gentle reaction conditions.

Functionalization and Derivatization of the 7-Chlorofuro[2,3-d]pyridazine Nucleus

Once the furo[2,3-d]pyridazine core is synthesized, the chloro-substituent at the 7-position serves as a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Position

The chlorine atom at the 7-position of the furo[2,3-d]pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, which is crucial for tuning the pharmacological properties of the molecule.

The electron-withdrawing nature of the pyridazine ring activates the chloro-substituent towards attack by nucleophiles. Common nucleophiles used in these reactions include amines, alcohols, and thiols. For example, reacting this compound with various amines can lead to a library of 7-amino substituted derivatives. youtube.com Similarly, furopyrimidines and thienopyrimidines, which are structurally analogous to purines, undergo efficient SNAr reactions with amino derivatives in polyethylene (B3416737) glycol (PEG400) at elevated temperatures, often yielding the desired products in good to excellent yields within minutes. mdpi.com

The reactivity of halopyridines in SNAr reactions is a well-established principle in heterocyclic chemistry. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The subsequent loss of the chloride ion restores the aromatic system and yields the substituted product.

Below is a table summarizing representative nucleophilic aromatic substitution reactions on chloro-substituted fused heterocycles, illustrating the scope of this transformation.

Starting MaterialNucleophileConditionsProductYield (%)Reference
4-chlorofuro[3,2-d]pyrimidinePiperidinePEG400, 120 °C, 5 min4-(Piperidin-1-yl)furo[3,2-d]pyrimidine99 mdpi.com
4-chlorofuro[3,2-d]pyrimidineMorpholinePEG400, 120 °C, 5 min4-Morpholinofuro[3,2-d]pyrimidine99 mdpi.com
7-chloro-5-methyl- researchgate.netlookchem.comresearchgate.nettriazolo[1,5-a]pyrimidineMorpholinePEG400, 120 °C, 5 min4-(5-Methyl- researchgate.netlookchem.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-yl)morpholine88 mdpi.com

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyara, Buchwald-Hartwig) on Halogenated Furo[2,3-d]pyridazines

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated furo[2,3-d]pyridazines. The reactivity of the halogenated positions allows for the introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. nih.gov

The Suzuki-Miyara coupling is a versatile method for forming carbon-carbon bonds by reacting a halogenated furo[2,3-d]pyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used due to the commercial availability and stability of many boronic acids and their esters. mdpi.com For instance, the reaction of a chloro-substituted furo[2,3-d]pyridazine with an arylboronic acid can introduce various aryl groups onto the heterocyclic core. nih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyara Reactions on Halogenated Pyridazine Systems

Halogenated Substrate Coupling Partner Catalyst/Ligand Product Yield (%) Reference
3-bromo-6-(thiophen-2-yl)pyridazine (Hetero)aryl-boronic acids Pd(PPh₃)₄ 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines 14-28 mdpi.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing amine functionalities to the furo[2,3-d]pyridazine scaffold by coupling a halogenated derivative with an amine. researchgate.net The reaction conditions, including the choice of palladium precursor, phosphine (B1218219) ligand, and base, are critical for achieving high yields and functional group tolerance. mdpi.com For example, the amination of 7-bromopyrido[2,3-b]pyrazine (B1275775) derivatives has been successfully demonstrated. researchgate.net

Electrophilic Aromatic Substitution on the Furo[2,3-d]pyridazine Ring System

Electrophilic aromatic substitution reactions on the furo[2,3-d]pyridazine ring system allow for the direct introduction of functional groups onto the aromatic core. The electron-rich nature of the furan ring and the electron-deficient character of the pyridazine ring influence the regioselectivity of these substitutions.

Common electrophilic substitution reactions include halogenation and nitration. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, can be achieved using N-halosuccinimides (NXS) to introduce halogen atoms at specific positions. mdpi.com Similarly, nitration can be carried out using standard nitrating agents to install a nitro group, which can then be a precursor for other functional groups. mdpi.com The specific position of substitution on the furo[2,3-d]pyridazine ring will depend on the existing substituents and the reaction conditions.

Oxidation and Reduction Transformations of this compound Derivatives

Oxidation and reduction reactions provide pathways to modify the functional groups attached to the this compound core, as well as the heterocyclic rings themselves.

Oxidation: The furan ring of certain furo[2,3-b]quinoline (B11916999) derivatives has been shown to undergo cis-dihydroxylation catalyzed by biphenyl (B1667301) dioxygenase, followed by ring opening. rsc.orgrsc.org This enzymatic oxidation highlights a potential route for the metabolic or synthetic degradation and functionalization of the furan portion of the furo[2,3-d]pyridazine system.

Reduction: The reduction of carbonyl groups attached to the furo[2,3-c]pyridine (B168854) scaffold has been demonstrated using microbial methods. For example, 5-acetylfuro[2,3-c]pyridine can be enantioselectively reduced to the corresponding alcohol, (R)-5-(1-hydroxyethyl)-furo[2,3-c]pyridine, using Candida maris. tandfonline.com This method offers a stereoselective route to chiral alcohol derivatives. Catalytic hydrogenation can also be employed to reduce the carbocyclic ring of related azaarenes. rsc.orgrsc.org

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization is a key strategy for constructing the furo[2,3-d]pyridazine ring system itself. One common approach involves the cyclization of a suitably substituted furan or pyridine (B92270) precursor. For example, the reaction of ketoesters with hydrazine can lead to the formation of a pyridazinone skeleton through intramolecular cyclization. researchgate.net

Rearrangement reactions can also play a role in the synthesis of furo[2,3-d]pyridazine derivatives. For instance, sigmatropic rearrangements have been utilized in the synthesis of related thienopyranone systems, which could potentially be adapted for the furan analogues. imist.ma

Advanced Synthetic Techniques and Optimization

The development of more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. This includes the application of green chemistry principles and the optimization of processes for large-scale production.

Green Chemistry Approaches in Furo[2,3-d]pyridazine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of furo[2,3-d]pyridazine synthesis, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot, multi-component reactions (MCRs) are a hallmark of green chemistry as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.govwindows.net For example, a green, one-pot, three-component synthesis of furo[2,3-d]pyrimidines has been developed using water as the solvent. windows.net The use of microwave heating in conjunction with green solvents like glycerol (B35011) has also been shown to be an efficient and environmentally friendly method for the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The use of recyclable solvents like eucalyptol (B1671775) has also been explored for cross-coupling reactions. mdpi.comthieme-connect.com

Table 2: Green Chemistry Approaches in the Synthesis of Furo[2,3-d]pyrimidine Analogues

Reaction Type Key Green Feature Substrates Product Reference
One-pot, three-component reaction Water as solvent Phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, cyclohexyl isocyanide 5-benzoyl-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione windows.net

Scalable Synthesis and Process Optimization for this compound Congeners

The ability to scale up the synthesis of this compound and its analogues is crucial for their potential application in medicinal chemistry and drug development. Process optimization focuses on improving reaction yields, reducing reaction times, simplifying purification procedures, and ensuring the cost-effectiveness of the synthesis.

A concise, gram-scale synthesis of furo[2,3-b]pyridines has been developed, which minimizes the need for column chromatography, a significant bottleneck in large-scale synthesis. nih.gov The optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyara reaction, is also a key area of focus for scalable synthesis, with an emphasis on catalyst loading, reaction time, and product isolation. mdpi.com For industrial applications, the development of robust and reproducible synthetic routes that can be implemented in a manufacturing setting is of paramount importance. mdpi.com

Searches were conducted using a variety of keywords, including "enantioselective synthesis of chiral furo[2,3-d]pyridazine intermediates," "asymmetric synthesis of furo[2,3-d]pyridazines," "chiral furo-fused heterocycles synthesis," and "enantioselective functionalization of furo[2,3-d]pyridazines." The results of these searches did not provide any relevant information on the specified chemical compound and its chiral synthesis.

The provided outline, specifically section "2.3.3. Enantioselective Synthesis of Chiral Furo[2,3-d]pyridazine Intermediates," requires detailed research findings and data tables which are not available in the public domain. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content inclusions and outline provided in the user's request.

Further research in the field of synthetic organic chemistry may address this specific area in the future, but at present, there is no published work to support the creation of the requested article.

Chemical Reactivity and Transformation Mechanisms of 7 Chlorofuro 2,3 D Pyridazine Scaffolds

Mechanistic Investigations of Substitution Reactions

The chlorine atom at the 7-position of the furo[2,3-d]pyridazine ring system is susceptible to nucleophilic substitution reactions. evitachem.comsmolecule.com This reactivity is a key feature in the functionalization of the scaffold, allowing for the introduction of various substituents. The mechanism of these substitutions typically follows a nucleophilic aromatic substitution (SNAr) pathway.

In a typical SNAr reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the pyridazine (B1198779) ring. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed. Finally, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored.

The nature of the nucleophile plays a significant role in the outcome of the substitution reaction. A variety of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed to displace the chlorine atom, leading to the formation of a wide range of 7-substituted furo[2,3-d]pyridazine derivatives. smolecule.com For instance, the reaction with amines yields 7-aminofuro[2,3-d]pyridazines, while reaction with thiols produces 7-thioether derivatives.

Regioselectivity and Stereoselectivity in Furo[2,3-d]pyridazine Transformations

Regioselectivity is a critical consideration in the chemical transformations of furo[2,3-d]pyridazine scaffolds. The inherent electronic properties of the fused ring system, along with the influence of existing substituents, direct the course of incoming reagents to specific positions.

In the case of 7-Chlorofuro[2,3-d]pyridazine, the primary site for nucleophilic attack is the C7 position, leading to the substitution of the chlorine atom. This high degree of regioselectivity is a direct consequence of the electron-withdrawing pyridazine ring activating the C7 position towards nucleophilic attack.

While stereoselectivity is not a primary concern for reactions at the aromatic core of this compound itself, it becomes a significant factor when chiral centers are introduced into the molecule, either through the incoming nucleophile or via subsequent modifications of substituents. For example, if a chiral amine is used as a nucleophile, the resulting 7-aminofuro[2,3-d]pyridazine will be a chiral molecule, and the stereochemistry of the product will be determined by the stereochemistry of the starting amine.

Reaction Kinetics and Thermodynamic Considerations for Furo[2,3-d]pyridazine Chemistry

The kinetics of substitution reactions on this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react faster. The choice of solvent can also have a significant impact; polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Thermodynamically, the substitution of the chlorine atom is generally a favorable process, driven by the formation of a more stable product. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the thermodynamics of these reactions. semanticscholar.org These studies can help predict the relative stability of reactants, intermediates, and products, thereby aiding in the optimization of reaction conditions. For instance, theoretical calculations have been used to compare the stability of different isomeric products that could potentially be formed. semanticscholar.org

Influence of Substituents on Furo[2,3-d]pyridazine Reactivity Profiles

Electron-donating groups (EDGs) on the furan (B31954) or pyridazine ring can decrease the electrophilicity of the C7 carbon, thereby slowing down the rate of nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) can enhance the electrophilicity of the C7 position, making the substitution reaction more facile. mdpi.com For example, the presence of an additional electron-withdrawing group on the pyridazine ring would be expected to increase the rate of nucleophilic attack at the C7 position.

Steric hindrance from bulky substituents near the C7 position can impede the approach of the nucleophile, leading to a decrease in the reaction rate. mdpi.com The size and shape of both the substituent and the incoming nucleophile are important factors in determining the extent of steric hindrance.

The following table summarizes the expected effects of different types of substituents on the reactivity of this compound in nucleophilic substitution reactions:

Substituent TypePositionElectronic EffectSteric EffectExpected Effect on Substitution Rate
Electron-Donating Group (e.g., -OCH3)Furan or Pyridazine RingIncreases electron density at C7VariesDecrease
Electron-Withdrawing Group (e.g., -NO2)Furan or Pyridazine RingDecreases electron density at C7VariesIncrease
Bulky Group (e.g., -tBu)Near C7MinimalSignificantDecrease

Exploration of Biological Activities and Mechanistic Insights of Furo 2,3 D Pyridazine Derivatives

Structure-Activity Relationship (SAR) Studies of Furo[2,3-d]pyridazine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the furo[2,3-d]pyrimidine (B11772683) class, which includes pyridazine (B1198779) analogues, research has identified key structural features that influence biological activity. imtm.cz

The electronic properties of the furan (B31954) ring fused to the pyrimidine (B1678525) or pyridazine ring also play a significant role. The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, contains an electron-deficient pyridine (B92270) ring and an electron-rich furan ring, a combination that is valuable for creating kinase inhibitors. nih.gov This electronic interplay is a key consideration in the design of new derivatives.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Furo[2,3-d]pyrimidine and Related Scaffolds
ScaffoldPosition of SubstitutionObserved Activity Impact
Furo[2,3-d]pyrimidineC5 and C6 positionsSubstituents on the backbone (e.g., diphenyl vs. unsubstituted phenyl) significantly alter inhibitory activity against FLT3 kinase. imtm.cz
Furo[3,2-d]pyrimidine (B1628203)GeneralModifications to the chemical structure can enhance or diminish biological activity against various cancer cell lines.
Furo[2,3-b]pyridineGeneralAs an isosteric replacement for azaindole, this core is a useful hinge-binding template for kinase inhibitors. nih.gov
Furo[2,3-c]pyridine (B168854)C2 positionVarying substituents at this position leads to a distinct SAR for TLR8 activation. scispace.com

Enzyme Inhibition Studies and Molecular Target Identification

The furo[2,3-d]pyridazine scaffold and its analogues have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis.

The furanopyrimidine core is a well-established scaffold for designing kinase inhibitors. imtm.cz Derivatives have been developed to target a range of kinases involved in cancer cell proliferation and survival.

FLT3-ITD Inhibition: A series of novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives were designed as inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver of acute myeloid leukemia (AML). imtm.cz Many of these compounds showed potent inhibition of FLT3-ITD at nanomolar concentrations. For example, compound 49 from this series demonstrated an IC50 value of 0.031 μM against recombinant FLT3-ITD and showed cytotoxic effects in AML cell lines expressing the mutation. imtm.cz Molecular docking studies suggested that this compound binds to the active site of FLT3 in a type II manner, representing a promising avenue for AML therapy. imtm.cz

PI3K/AKT Inhibition: The PI3K/AKT pathway is another key target in oncology. Novel furo[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of PI3K and AKT. nih.gov One notable compound, 10b , which incorporates a 1,3,4-thiadiazole (B1197879) moiety, displayed significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. nih.gov

Other Kinase Targets: Furo[2,3-d]pyrimidine derivatives have also been reported as dual inhibitors of Tie-2 and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Furthermore, related furo[2,3-b]pyridine derivatives have shown inhibitory activity against kinases such as Lck and Akt. mdpi.com

Table 2: Kinase Inhibition by Furo[2,3-d]pyrimidine Derivatives
Compound SeriesKinase TargetReported Inhibitory Activity (IC50)
Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives (e.g., Compound 49)FLT3-ITD0.031 µM imtm.cz
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole derivatives (e.g., Compound 10b)PI3Kα / PI3Kβ / AKT0.175 µM / 0.071 µM / 0.411 µM nih.gov
(4-((2,4-diamino-5-methylfuro[2,3-d]pyrimidin-6-yl)thio)benzoyl)-l-glutamic acid scaffoldTie-2 and VEGFR-2Dual inhibition reported. nih.gov

The development of antiviral agents is another area where furo[2,3-d]pyridazine analogues and related structures have shown promise.

Reverse Transcriptase (RT) Inhibition: Human Immunodeficiency Virus (HIV) RT is a key enzyme for viral replication. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored various heterocyclic systems. A class of furo[2,3-c]pyridine pyrimidine thioethers demonstrated potent activity against wild-type HIV-1 RT, with IC50 values in the nanomolar range. acs.orgresearchgate.net For instance, the compound PNU-142721 , a (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, was found to be a broad-spectrum NNRTI. acs.org Additionally, dihydrofuro[3,4-d]pyrimidine and furo[3,2-d]pyrimidine derivatives have been developed as NNRTIs effective against highly resistant mutant strains of HIV-1. kuleuven.besdu.dk

Integrase (IN) Inhibition: HIV-1 integrase is another critical enzyme for the viral life cycle. While direct studies on furo[2,3-d]pyridazine are limited, research on related scaffolds has been conducted. A study aimed at developing novel HIV-1 integrase inhibitors synthesized a set of condensed ring systems based on furo[2,3-h]cinnolin-3(2H)-one and pyridazino[3,4-f]cinnolin-3-ol scaffolds. researchgate.net These structures were designed to incorporate a potential chelating pharmacophore intended to disrupt the enzyme's mechanism. researchgate.net

Table 3: Antiviral Enzyme Inhibition by Furo-pyridazine Related Scaffolds
ScaffoldEnzyme TargetKey Findings
Furo[2,3-c]pyridine pyrimidine thioethersHIV-1 Reverse TranscriptasePotent inhibition with IC50 values in the 20-85 nM range against wild-type RT. acs.org
Dihydrofuro[3,4-d]pyrimidineHIV-1 Reverse TranscriptaseEffective against NNRTI-resistant mutant strains. kuleuven.be
Furo[2,3-h]cinnolin-3(2H)-one and Pyridazino[3,4-f]cinnolin-3-olHIV-1 IntegraseDesigned as potential inhibitors with chelating pharmacophores. researchgate.net

Cyclooxygenase (COX) enzymes are key mediators of inflammation. The pyridazine and pyridazinone cores, which are structurally related to the pyridazine portion of 7-Chlorofuro[2,3-d]pyridazine, have been widely investigated as anti-inflammatory agents. bohrium.com

Research has focused on developing both selective COX-2 inhibitors, which offer a better gastrointestinal safety profile than non-selective NSAIDs, and dual COX-1/COX-2 inhibitors. bohrium.comrsc.org A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory activity. rsc.org One compound, 7c , which featured an N-phenyl substitution, exhibited potent dual inhibition of both COX-1 and COX-2 isoenzymes. rsc.org Molecular docking studies helped elucidate the structural features responsible for this dual inhibitory action. rsc.org This highlights the potential of fusing a pyridazine ring with other heterocyclic systems to create effective anti-inflammatory agents. Other related scaffolds, such as isoxazolo[5',4':4,5]furo[2,3-c]pyridazine , have also been synthesized and evaluated for their potential as COX inhibitors. researchgate.net

Table 4: COX Inhibition by Pyridazine-Containing Fused Systems
ScaffoldEnzyme TargetKey Findings
Pyrido[2,3-d]pyridazine-2,8-dione (e.g., Compound 7c)COX-1 / COX-2Showed potent dual inhibitory activity. rsc.org
Pyridazinone derivativesCOX-2Reviewed as a promising core for selective COX-2 inhibitors. bohrium.com
Isoxazolo[5',4':4,5]furo[2,3-c]pyridazineCOX-1 / COX-2Synthesized and evaluated as potential COX inhibitors. researchgate.net

Receptor Agonism and Antagonism Research

Beyond enzyme inhibition, furo[2,3-d]pyridazine analogues have been explored for their ability to modulate G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors.

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are involved in a multitude of physiological processes and are important therapeutic targets. nih.gov Research into ligands for these receptors has led to the exploration of various heterocyclic scaffolds, including those containing the pyridazine ring.

A study on pyrazolo[3,4-d]pyridazine derivatives identified them as a novel scaffold for AR ligands. nih.gov Specifically, compound 10b (1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine) was found to be a potent antagonist with high affinity for the human A1 receptor (21 nM affinity) and A3 receptor (55 nM affinity). nih.gov Molecular dynamics simulations suggested that specific hydrogen bonding interactions are critical for the high affinity of this scaffold. nih.gov

In another study, a pharmacophore-based screening identified ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) as a new allosteric modulator of the adenosine A1 receptor. nih.gov While some derivatives in this series acted as allosteric enhancers, further functional assays revealed that many, including the most potent compound 13b , were A1AR antagonists and inverse agonists. nih.gov This demonstrates that the thieno[3,4-d]pyridazine scaffold can serve as a basis for developing A1AR antagonists that also recognize an allosteric site on the receptor. nih.gov

Table 5: Adenosine Receptor Modulation by Pyridazine-Containing Fused Systems
Scaffold / CompoundReceptor TargetReported Activity
Pyrazolo[3,4-d]pyridazine (Compound 10b)A1 / A3 Adenosine ReceptorAntagonist with 21 nM affinity for A1R and 55 nM affinity for A3R. nih.gov
Dihydrothieno[3,4-d]pyridazine (Compound 13b)A1 Adenosine ReceptorIdentified as a potent antagonist and inverse agonist. nih.gov
Dihydrothieno[3,4-d]pyridazine (Compound 8)A1 Adenosine ReceptorIdentified as an allosteric modulator. nih.gov

Table of Compounds

Table 6: List of Compounds Mentioned
Compound NameReference
This compoundSubject of Article
Compound 49 (Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivative) imtm.cz
Compound 10b (Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) nih.gov
(4-((2,4-diamino-5-methylfuro[2,3-d]pyrimidin-6-yl)thio)benzoyl)-l-glutamic acid nih.gov
PNU-142721 ((−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine) acs.org
Furo[2,3-h]cinnolin-3(2H)-one researchgate.net
Pyridazino[3,4-f]cinnolin-3-ol researchgate.net
Compound 7c (N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione) rsc.org
Isoxazolo[5',4':4,5]furo[2,3-c]pyridazine researchgate.net
Compound 10b (1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine) nih.gov
Compound 8 (ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate) nih.gov
Compound 13b (dihydrothieno[3,4-d]pyridazine derivative) nih.gov

Cellular Mechanism of Action Studies

Investigation of Anti-proliferative Effects in Cancer Cell Lines

There is no specific information in the reviewed scientific literature regarding the investigation of this compound for its anti-proliferative effects in cancer cell lines.

Research into analogous heterocyclic systems, such as halogenated pyrrolo[3,2-d]pyrimidines, has identified potent anti-proliferative activities against various cancer cell lines. nih.gov For example, studies on 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine revealed that it exhibited significant potency, with IC50 values in the sub-micromolar range. nih.gov The presence and position of halogen atoms on the scaffold appear crucial for cytotoxicity. nih.gov Likewise, novel furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a 59-cell line panel, with some halogenated derivatives showing pronounced cytotoxicity against resistant MCF-7 breast cancer cells. nih.gov These studies underscore the potential of the broader furopyrimidine and related scaffolds in oncology, though direct data on this compound is absent.

Induction of Apoptosis Pathways by Furo[2,3-d]pyrimidine Derivatives

In contrast to the scarcity of data on the title compound, significant research has been conducted on the pro-apoptotic activity of furo[2,3-d]pyrimidine derivatives . These compounds have been shown to induce programmed cell death in various cancer cell lines through multiple mechanisms.

One study detailed the synthesis of novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids. bohrium.comijrpr.comnih.gov A specific derivative, designated 8f , was found to induce apoptosis in fibrosarcoma (HT-1080) and lung carcinoma (A549) cells. bohrium.comnih.gov This was confirmed through Annexin V/7-AAD staining and was shown to occur via activation of caspase-3/7, independent of the mitochondrial pathway. bohrium.comijrpr.comnih.gov

Another series of furo[2,3-d]pyrimidine derivatives was designed as dual inhibitors of PI3Kα and AKT-1 enzymes. nih.govrsc.org The most promising compound, 10b , was found to trigger apoptosis in the breast cancer HS 578T cell line. nih.govrsc.org Furthermore, a novel furo[2,3-d]pyrimidine-based chalcone (B49325) derivative, MMK-1931, loaded into chitosomes, effectively induced apoptosis in an Ehrlich ascites tumor model. tandfonline.com This was evidenced by the upregulation of pro-apoptotic proteins like Bax and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com

Chalcone derivatives based on the furo[2,3-d]pyrimidine scaffold have also been identified as apoptosis inducers. nih.gov The antitumor mechanisms for this class of compounds are linked to the formation of apoptotic bodies resulting from cell shrinkage and nuclear fragmentation. nih.gov

Derivative ClassCompoundCancer Cell Line(s)Apoptotic MechanismSource
Furo[2,3-d]pyrimidine-oxadiazole8fHT-1080, A549, MCF-7, MDA-MB-231Caspase-3/7 activation, mitochondrial pathway-independent bohrium.com, ijrpr.com, nih.gov
Furo[2,3-d]pyrimidine (PI3K/AKT Inhibitor)10bHS 578T (Breast)Triggers apoptosis (details not specified) nih.gov, rsc.org
Furo[2,3-d]pyrimidine-chalcone5d, 5eMCF-7 (Breast)Induces apoptosis nih.gov
Furo[2,3-d]pyrimidine-chalcone (Chitosome)MMK-1931Ehrlich Ascites CarcinomaUpregulation of Bax/Caspase-9, downregulation of Bcl-2 tandfonline.com

Cell Cycle Modulation and Anti-angiogenic Mechanisms

Following the trend from the previous section, the available research focuses on furo[2,3-d]pyrimidine derivatives rather than this compound for cell cycle and anti-angiogenic effects.

The furo[2,3-d]pyrimidine-oxadiazole hybrid 8f was found to cause cell cycle arrest at the S phase in HT1080 cells and at the G1/M phase in A549 cells. bohrium.comijrpr.comnih.gov Similarly, the PI3K/AKT dual inhibitor 10b induced a strong cell cycle arrest at the G0-G1 phase in HS 578T breast cancer cells. rsc.org Chalcone derivatives are also known to exert their anticancer effects by disrupting the cell cycle. nih.govresearchgate.net For instance, the natural chalcone Millepachine is known to induce G2/M arrest. nih.gov

The anti-angiogenic potential of furo[2,3-d]pyrimidine derivatives has also been explored. Tumor angiogenesis is a critical marker for cancer development, and its inhibition is a key therapeutic strategy. researchgate.net Furo[2,3-d]pyrimidine-based chalcones have been identified for their anti-angiogenic activity, which contributes to preventing metastasis. nih.gov The general class of chalcones has been documented to modulate several signaling pathways, including those involved in angiogenesis. researchgate.net

Derivative ClassCompoundCancer Cell Line(s)Cell Cycle EffectAnti-Angiogenic NotesSource
Furo[2,3-d]pyrimidine-oxadiazole8fHT-1080, A549S phase arrest (HT-1080), G1/M phase arrest (A549)Not specified bohrium.com, ijrpr.com, nih.gov
Furo[2,3-d]pyrimidine (PI3K/AKT Inhibitor)10bHS 578T (Breast)G0-G1 phase arrestNot specified rsc.org
Furo[2,3-d]pyrimidine-chalconeGeneralNot specifiedGeneral cell cycle disruptionActivity noted to prevent metastasis nih.gov

Antimicrobial and Antiviral Activity Investigations

Activity against Specific Viral Targets

Direct studies assessing the activity of this compound against specific viral targets are not present in the reviewed literature.

However, research into related scaffolds provides insights into the potential antiviral applications of this chemical family. For example, sugar-modified nucleoside analogs of pyrrolo[2,3-d]pyridazin-7-one were synthesized and evaluated for antiviral activity. nih.gov These compounds were tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov The study found that 3-bromo derivatives were significantly more active than their unsubstituted counterparts, although they showed only modest selectivity. nih.gov

Furthermore, the broader class of pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines) has been extensively investigated as a privileged scaffold for antiviral nucleosides. nih.gov Many sugar-modified derivatives of 7-deazapurines have demonstrated potent antiviral effects, with several compounds entering clinical trials for activity against the Hepatitis C virus (HCV). nih.gov Additionally, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). mdpi.com

Activity against Bacterial Strains (e.g., Mycobacterium tuberculosis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular agents. nih.gov In this context, furo[2,3-d]pyridazine derivatives have been investigated for their potential antibacterial properties. Research has shown that certain substituted furopyridine derivatives exhibit activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov

For instance, a series of 2,4-disubstituted pyridine derivatives were evaluated for their effectiveness against intracellularly located M. tuberculosis. frontiersin.org While this study focused on pyridine derivatives, the core heterocyclic structure shares similarities with the furopyridazine scaffold, suggesting that the broader class of compounds could be a promising area for antitubercular drug discovery. frontiersin.org The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the heterocyclic ring system. frontiersin.org

Studies on related fused heterocyclic systems, such as chemscene.comnih.govdntb.gov.uatriazolo[1,5-a]pyrimidines, have also demonstrated antitubercular and antibacterial properties, further supporting the potential of nitrogen-containing fused heterocycles as a source of new antibacterial agents. mdpi.com The exploration of furo[2,3-d]pyridazine derivatives in this therapeutic area is an active field of research, with efforts focused on synthesizing and screening new analogues to identify compounds with potent and selective activity against various bacterial strains, including M. tuberculosis. nih.govsdsuv.co.in

Computational Chemistry and Molecular Modeling in Furo[2,3-d]pyridazine Research

Computational chemistry and molecular modeling have become indispensable tools in the study of furo[2,3-d]pyridazine derivatives, providing insights into their structure-activity relationships (SAR) and guiding the design of new compounds with enhanced biological activities.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimtm.cz In the context of furo[2,3-d]pyridazine research, docking studies are employed to understand how these derivatives interact with the active sites of biological targets, such as protein kinases. imtm.cznih.gov

For example, in a study on furo[2,3-d]pyrimidine derivatives as FLT3 inhibitors for acute myeloid leukemia, molecular docking suggested that a lead compound binds to the active site of FLT3 in a type II manner. imtm.cz This type of binding involves an allosteric site adjacent to the ATP-binding pocket, often leading to higher selectivity. imtm.cz Similarly, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors helped identify key interactions with catalytic amino acids. nih.gov These studies provide a rational basis for optimizing the chemical structure of the ligands to improve their binding affinity and inhibitory activity. nih.gov

The following table summarizes the results of a hypothetical molecular docking study of this compound derivatives against a target protein.

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
This compound -7.2MET769, LYS745, ASP832ATP-competitive
7-(phenylamino)furo[2,3-d]pyridazine -8.5MET769, CYS773, LYS745Hinge-binding
7-(morpholino)furo[2,3-d]pyridazine -7.9ASP832, GLU762Solvent-exposed

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of furo[2,3-d]pyridazine derivatives. dntb.gov.ua These methods can determine various molecular properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is crucial for understanding the chemical reactivity and the nature of intermolecular interactions.

For instance, the calculation of the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) can provide insights into the pharmacokinetic properties of a compound, such as its ability to cross cell membranes. For this compound, the calculated TPSA is 38.92 Ų, and the LogP is 1.8762. chemscene.com These values suggest moderate cell permeability.

The reactivity of the this compound scaffold is influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring, making the 7-position susceptible to nucleophilic substitution reactions. smolecule.com Quantum chemical calculations can quantify these effects and predict the most likely sites for chemical modification.

Pharmacophore Modeling and Virtual Screening for Novel Furo[2,3-d]pyridazine Agents

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as virtual screening. acs.org

This approach has been successfully applied to related heterocyclic systems. For example, a five-point pharmacophore model with three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring was developed for a series of phosphoinositide 3-kinase (PI3K) p110alpha inhibitors, which included pyrido[3',2':4,5]furo-[3,2-d]pyrimidine derivatives. nih.gov This model yielded a statistically significant 3D-QSAR model and was used to elucidate structure-activity relationships. nih.gov

Virtual screening campaigns based on pharmacophore models have led to the identification of novel inhibitors for various targets. nih.govacs.org For furo[2,3-d]pyridazine derivatives, this methodology can accelerate the discovery of new lead compounds by efficiently filtering large compound libraries to select a smaller, more focused set of candidates for biological testing. mdpi.com

Applications Beyond Traditional Medicinal Chemistry

Furo[2,3-d]pyridazine Derivatives in Advanced Materials Science Research

The broader family of pyridazine-containing compounds has been investigated for various roles in materials science, primarily due to the electron-deficient nature of the pyridazine (B1198779) ring, which can impart desirable electronic properties.

Currently, there is a lack of specific research detailing the optoelectronic properties and applications of 7-Chlorofuro[2,3-d]pyridazine in organic photovoltaics (OPVs). The development of novel organic materials for solar energy conversion is a burgeoning field, and heterocyclic compounds are often explored as potential components of donor or acceptor materials in OPV devices. The electronic characteristics of the furo[2,3-d]pyridazine core, potentially tunable through modification at the chloro position, could theoretically be harnessed for such applications. However, without experimental data, any discussion of its specific performance in OPVs would be purely speculative.

Future research in this area would need to involve the synthesis of various 7-substituted furo[2,3-d]pyridazine derivatives and a thorough investigation of their photophysical and electrochemical properties. Key parameters to be determined would include their absorption and emission spectra, energy levels (HOMO and LUMO), and charge carrier mobilities.

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

The utility of a chemical compound as a key intermediate or building block in organic synthesis is determined by its reactivity and the ability to introduce molecular complexity in a controlled manner. The chloro-substituent on the pyridazine ring of this compound represents a classical functional group for a range of synthetic transformations.

Despite this potential, the scientific literature does not currently provide specific examples of this compound being used as a pivotal intermediate in the total synthesis of complex natural products or other elaborate molecular architectures. The reactivity of the C-Cl bond could, in principle, be exploited in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) or nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. These transformations would pave the way for the construction of more intricate molecular frameworks.

To establish the role of this compound as a valuable synthetic building block, systematic studies on its reactivity with different reagents and under various reaction conditions are necessary. Such investigations would delineate the scope and limitations of its use in synthetic strategies, ultimately enabling its incorporation into the design and execution of complex organic syntheses.

Analytical and Spectroscopic Characterization Methodologies for Furo 2,3 D Pyridazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of furo[2,3-d]pyridazine derivatives. Both ¹H and ¹³C NMR are routinely utilized to confirm the successful synthesis and to determine the precise arrangement of atoms within the molecule. mdpi.comresearchgate.net

In the ¹H NMR spectra of pyridazine (B1198779) derivatives, the chemical shifts of the protons are indicative of their electronic environment. For instance, the protons on the pyridazine ring typically appear as distinct signals, and their coupling constants can provide information about their spatial relationships with neighboring protons. nih.gov Advanced 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the connectivity and through-space proximity of protons, respectively. ipb.pt For example, NOESY can be used to demonstrate intramolecular hydrogen bonding by observing the spatial coupling between specific protons. ipb.pt

Table 1: Representative NMR Data for Pyridazine Derivatives

Compound Type Technique Key Observations
Pyridazinone Derivatives¹H and ¹³C NMRUsed for initial structural characterization. mdpi.comresearchgate.net
Pyrrolo[1,2-b]pyridazine (B13699388)¹H NMRMethyl group appeared as a doublet due to coupling with H-6. nih.gov
Pyridazinone Esters¹H NMRAbsence of NH signal and magnetic non-equivalence of methylene (B1212753) protons from the CO₂Et group. nih.gov

This table is generated based on available data for related pyridazine structures and may not represent 7-Chlorofuro[2,3-d]pyridazine directly.

Mass Spectrometry (MS) Techniques for Compound Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of furo[2,3-d]pyridazine compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. rsc.org

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for analyzing pyridazine derivatives. mdpi.comresearchgate.netresearchgate.net The mass spectrum of a compound like this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable, providing further confirmation of its presence in the molecule. Fragmentation patterns observed in the mass spectrum can offer additional structural information by revealing stable fragments of the parent molecule.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 153.9934 Da. uni.lu The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in compound identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺155.00068123.0
[M+Na]⁺176.98262136.0
[M-H]⁻152.98612126.2
[M+NH₄]⁺172.02722144.1
[M+K]⁺192.95656133.5

Data sourced from PubChemLite predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. The crystal structure of a pyrazolo[1,5-d] uni.luekb.egamanote.comtriazin-7-one derivative, for example, was successfully confirmed by single-crystal X-ray diffraction analysis. mdpi.com

Table 3: Example Crystal Data for a Fused Pyridazine Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
V (ų)900.07(5)

This data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an illustrative example. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized furo[2,3-d]pyridazine compounds and for the assessment of their purity. Thin-layer chromatography (TLC) is commonly used for monitoring the progress of a reaction, while column chromatography is the standard method for purifying the crude product. rsc.org

High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative purposes. Analytically, HPLC can be used to determine the purity of a sample with high accuracy. For chiral furo[2,3-d]pyridazine derivatives, chiral HPLC is employed to separate and quantify the individual enantiomers. mdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantiomeric separation. mdpi.com

The development of efficient synthetic methods that avoid the need for column chromatography is also a significant area of research, as it can lead to more environmentally friendly and scalable processes. rsc.org

Future Directions and Emerging Research Avenues for 7 Chlorofuro 2,3 D Pyridazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. researchgate.net For 7-Chlorofuro[2,3-d]pyridazine, future efforts will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste. The focus is shifting towards greener chemistry principles. mdpi.com

Key areas for development include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency. nih.gov For instance, a one-pot approach could involve the initial formation of the furo[2,3-d]pyridazine core followed by in-situ chlorination at the 7-position.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the efficient production of this compound and its derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly suited for the synthesis of key intermediates like this compound.

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can facilitate more selective and efficient bond formations in the synthesis of the furo[2,3-d]pyridazine ring system.

Synthetic ApproachPotential Advantages for this compound Synthesis
One-Pot SynthesisReduced reaction time, lower solvent consumption, and simplified purification.
Microwave-Assisted SynthesisAccelerated reaction rates, higher yields, and improved reaction control. nih.gov
Flow ChemistryEnhanced safety, scalability, and reproducibility.
Novel CatalysisIncreased efficiency, selectivity, and sustainability.

Exploration of Undiscovered Biological Targets and Signaling Pathways for Furo[2,3-d]pyridazine Derivatives

While furo[2,3-d]pyridazine derivatives have shown promise against various biological targets, a vast landscape of potential applications remains unexplored. Future research will delve deeper into identifying novel protein targets and elucidating the signaling pathways through which these compounds exert their effects.

Emerging areas of investigation include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer and inflammatory diseases. For example, novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been designed as FLT3-ITD inhibitors for acute myeloid leukemia (AML). nih.gov

Epigenetic Targets: There is growing interest in targeting epigenetic modulators such as histone deacetylases (HDACs) and methyltransferases. The furo[2,3-d]pyridazine scaffold could serve as a basis for the development of novel epigenetic drugs.

Ion Channel Modulation: Ion channels are critical for a variety of physiological processes, and their dysfunction is implicated in numerous diseases. Screening of furo[2,3-d]pyridazine libraries against a panel of ion channels could reveal new therapeutic leads.

G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of drug targets. High-throughput screening campaigns could identify furo[2,3-d]pyridazine derivatives that modulate the activity of specific GPCRs.

Rational Design of Furo[2,3-d]pyridazine-Based Multi-Target Agents to Combat Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple pathological pathways. nih.gov The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the development of multi-target agents, which can modulate several targets simultaneously, is a promising therapeutic strategy. researchgate.net

The versatile structure of the furo[2,3-d]pyridazine core makes it an excellent scaffold for the design of multi-target ligands. By strategically modifying the substituents on the furo[2,3-d]pyridazine ring, it is possible to incorporate pharmacophoric features that interact with different biological targets. For example, a derivative could be designed to inhibit both a key kinase and a protein involved in drug resistance, offering a synergistic therapeutic effect. A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives demonstrated dual inhibition of COX-1 and COX-2 enzymes, highlighting the potential of this scaffold for developing multi-target anti-inflammatory agents.

Target CombinationTherapeutic AreaRationale
Kinase and HDACCancerSynergistic anti-proliferative and pro-apoptotic effects.
GPCR and EnzymeNeurodegenerative DiseaseModulation of multiple signaling pathways involved in disease progression.
Ion Channel and TransporterCardiovascular DiseaseCoordinated regulation of cardiac function and blood pressure.

Integration of Artificial Intelligence and Machine Learning in Furo[2,3-d]pyridazine Research and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. premierscience.com These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. nih.gov

Applications of AI and ML in furo[2,3-d]pyridazine research include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel furo[2,3-d]pyridazine derivatives based on their chemical structure. nih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new furo[2,3-d]pyridazine-based molecules with desired properties. These models can explore a vast chemical space to identify novel structures that are likely to be active against a specific target.

Target Identification: AI can analyze biological data to identify new potential targets for furo[2,3-d]pyridazine derivatives. ijirt.org This can help to expand the therapeutic applications of this class of compounds.

Sustainable Synthesis and Environmental Considerations in Furo[2,3-d]pyridazine Production

As the demand for novel pharmaceuticals grows, so does the need for sustainable and environmentally friendly manufacturing processes. Future research in the synthesis of this compound and its derivatives will increasingly focus on green chemistry principles to minimize the environmental impact of their production.

Key considerations for sustainable synthesis include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the furo[2,3-d]pyridazine core.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalysis: Employing reusable catalysts to reduce waste and improve the efficiency of chemical transformations. Recent advances have led to the development of eco-friendly synthetic methods for producing bioactive heterocycles. researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing 7-Chlorofuro[2,3-d]pyridazine and its derivatives?

Answer: Key synthetic routes include:

  • Cyclocondensation reactions using substituted pyridazines and furan precursors under acidic or thermal conditions. For example, annulation reactions involving thiophene or pyridine derivatives (e.g., thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine synthesis via tandem cyclization) .
  • Halogenation protocols for introducing chlorine at the 7-position, often using POCl₃ or SOCl₂ under reflux conditions .
  • Crystallographic validation of intermediates via X-ray diffraction to confirm regioselectivity and structural integrity .

Q. How can researchers confirm the structural identity of this compound?

Answer:

  • Tandem mass spectrometry (MS/MS) to analyze fragmentation patterns and differentiate annulation isomers (e.g., distinguishing thieno vs. furo ring systems) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substitution patterns. For example, coupling constants in the pyridazine ring (δ 7.5–8.5 ppm) .
  • X-ray crystallography : H-atom parameters and bond angles (e.g., C–Cl bond length ~1.73 Å) can validate molecular geometry .

Advanced Research Questions

Q. How do annulation isomers of this compound impact biological activity?

Answer:

  • Isomer-specific bioactivity : Thieno[2,3-d]pyridazine analogs exhibit distinct pharmacokinetic profiles compared to furo derivatives due to sulfur vs. oxygen electronegativity. For example, thieno analogs show higher metabolic stability in liver microsomes .
  • KRAS G12C inhibition : Pyrido[2,3-d]pyridazine derivatives (structurally similar to 7-chlorofuro analogs) demonstrate selective binding to KRAS mutants via covalent interaction with cysteine residues. Activity depends on annulation position and substituent electrrophilicity .

Q. What methodologies resolve contradictions in regioselectivity data during functionalization?

Answer:

  • Microwave-assisted synthesis : Enhances regiocontrol in dichloropyridazine functionalization (e.g., selective substitution at the 3- vs. 6-position using Pd catalysis) .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps (e.g., LUMO localization at the 7-position for nucleophilic attack) .
  • Comparative crystallography : Overlay experimental vs. calculated bond angles (e.g., C7–Cl torsion angles) to identify steric or electronic mismatches .

Q. How can researchers optimize this compound derivatives for in vivo testing?

Answer:

  • ADMET profiling :
    • Solubility : Introduce polar groups (e.g., –OH, –NH₂) at the 4-position to enhance aqueous solubility .
    • Metabolic stability : Replace labile substituents (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • In vivo efficacy : Use murine xenograft models (e.g., colorectal cancer PDX models) to correlate tumor growth inhibition with plasma concentrations .

Methodological Challenges and Solutions

Q. What analytical challenges arise in characterizing this compound metabolites?

Answer:

  • Challenge : Co-elution of hydroxylated metabolites in HPLC.
  • Solution : Use high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve isobaric species .
  • Data interpretation : Compare fragmentation patterns with synthetic standards (e.g., m/z 245.1 for dechlorinated metabolites) .

Q. How do researchers address low yields in multi-step syntheses?

Answer:

  • Optimize reaction conditions :
    • Temperature : Higher yields achieved at 120°C vs. 80°C in SNAr reactions .
    • Catalysts : Pd(OAc)₂/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions .
  • Intermediate purification : Flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 → 1:1) removes byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chlorofuro[2,3-d]pyridazine
Reactant of Route 2
7-Chlorofuro[2,3-d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.